CAS registry number for 1-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylicacid
CAS registry number for 1-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylicacid
Whitepaper: Synthesis, Profiling, and Application of 1-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylic Acid
Executive Summary
In modern medicinal chemistry and agrochemical development, the strategic incorporation of conformationally restricted, halogenated heteroaromatics is a cornerstone of rational drug design. 1-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylic acid is a highly specialized bifunctional building block. It seamlessly integrates a thiophene bioisostere, a sterically constrained cyclopropane ring, and a reactive aryl bromide handle. This technical guide provides an authoritative breakdown of its chemical identity, the mechanistic rationale for its use in drug discovery, and a field-proven, self-validating synthetic protocol for its generation.
Chemical Identity & Registry Profiling
A critical challenge in sourcing specialized building blocks is navigating Chemical Abstracts Service (CAS) registry nuances. While the free acid of the 1-substituted isomer is often generated in situ or synthesized custom (and thus lacks a widely distributed public CAS number), its direct precursors and structural isomers are well-documented.
Table 1: Physicochemical and Registry Data
| Property | Specification |
| IUPAC Name | 1-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylic acid |
| Molecular Formula | C8H7BrO2S |
| Molecular Weight | 247.11 g/mol |
| Exact Mass | 245.935 Da |
| CAS RN (Methyl Ester Precursor) | 1620318-43-5[1] |
| CAS RN (2-Substituted Isomer) | 1818257-71-4[2] |
| Target CAS RN (Free Acid) | Unregistered / Custom Synthesis |
| Structural Class | Halogenated heteroaryl alicyclic acid |
Expert Insight: Researchers looking to procure this scaffold commercially will often purchase the methyl ester (CAS 1620318-43-5)[1] and perform a terminal saponification. This is because the ester is significantly easier to purify via standard silica gel chromatography and exhibits higher stability during long-term storage.
Mechanistic Rationale in Drug Design
The architectural choices within this molecule are highly deliberate, serving specific pharmacokinetic and pharmacodynamic purposes:
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Thiophene Bioisosterism: Thiophene is a classic bioisostere for phenyl rings. The inclusion of the sulfur atom alters the electronic distribution and lipophilicity (LogP) of the molecule, often improving membrane permeability while maintaining similar steric bulk to a benzene ring.
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Cyclopropyl Conformational Restriction: The 1,1-disubstituted cyclopropane ring restricts the rotational degrees of freedom of the carboxylic acid vector. This rigidification mimics natural amino acids (such as 1-aminocyclopropane-1-carboxylic acid, ACC)[3], providing an entropic benefit upon target binding. Furthermore, the lack of alpha-protons completely blocks alpha-oxidation, a common metabolic liability in aliphatic carboxylic acids.
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The 5-Bromo Handle: The bromine atom at the 5-position serves as an electrophilic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[4]. This allows for rapid late-stage functionalization to build complex Active Pharmaceutical Ingredients (APIs).
Experimental Workflow: De Novo Synthesis Protocol
To ensure high yield and regioselectivity, the synthesis must be sequenced correctly. Cyclopropanation must occur before bromination; otherwise, the highly basic conditions required for cyclopropane formation could lead to unwanted side reactions (such as benzyne-like intermediate formation or debromination) at the halogenated site.
Caption: Step-by-step synthetic workflow for 1-(5-Bromothiophen-2-yl)cyclopropane-1-carboxylic acid.
Phase 1: Cyclopropanation
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Causality: Establishing the sp3-hybridized ring early protects the alpha-position and dictates the steric environment for the subsequent bromination.
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Procedure: Dissolve ethyl 2-(thiophen-2-yl)acetate (1.0 eq) and 1,2-dibromoethane (1.5 eq) in anhydrous DMF. Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) at 0 °C under an inert argon atmosphere. Stir at room temperature for 12 hours.
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Self-Validating Checkpoint: Quench with saturated NH4Cl. Extract with EtOAc. Perform TLC (Hexanes/EtOAc 9:1). The complete disappearance of the starting material and the emergence of a less polar spot confirms the formation of the cyclopropane ring.
Phase 2: Regioselective Electrophilic Bromination
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Causality: Thiophene is an electron-rich heteroaromatic, highly susceptible to electrophilic attack[5]. The 2-position is occupied. The 5-position is the most nucleophilic remaining site (para-like relationship to the sulfur atom). N-Bromosuccinimide (NBS) is utilized over elemental bromine (Br2) to prevent over-oxidation and polyhalogenation.
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Procedure: Dissolve the intermediate from Phase 1 in DMF. Cool to 0 °C. Add NBS (1.05 eq) portion-wise in the dark. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.
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Self-Validating Checkpoint: Analyze an aliquot via LC-MS. The appearance of a distinct isotopic pattern (M and M+2 peaks of equal intensity, characteristic of a single bromine atom) at the expected mass validates regioselective mono-bromination.
Phase 3: Saponification
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Causality: Lithium hydroxide (LiOH) is selected over harsher bases (like NaOH or KOH) to ensure mild cleavage of the ester without risking nucleophilic aromatic substitution or degradation of the thiophene ring.
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Procedure: Dissolve the brominated ester in a 3:1:1 mixture of THF/MeOH/H2O. Add LiOH·H2O (3.0 eq). Stir at room temperature for 4 hours. Acidify the aqueous layer to pH 2 using 1M HCl to precipitate the free carboxylic acid.
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Self-Validating Checkpoint: Filter and dry the precipitate. 1H-NMR (DMSO-d6) should reveal the disappearance of the ethyl ester signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm) and the presence of a broad singlet at >12.0 ppm corresponding to the carboxylic acid proton[6].
Downstream Application: Cross-Coupling
Once synthesized, the free acid or its ester precursor is primed for modular drug discovery. The most common application is the Suzuki-Miyaura cross-coupling reaction, which allows for the rapid generation of biaryl systems[4].
Caption: Suzuki-Miyaura downstream functionalization of the bromothiophene scaffold.
By leveraging the protocol and rationale outlined above, researchers can reliably generate and utilize this scaffold to explore novel chemical space, particularly in the pursuit of metabolically stable, conformationally rigid therapeutics.
Sources
- 1. 1-(5-Bromo-2-thienyl)cyclopropanecarboxylic acid methyl ester/CAS:1620318-43-5-HXCHEM [hxchem.net]
- 2. trans-2-(5-bromo-2-thienyl)cyclopropanecarboxylic acid | 1818257-71-4 [sigmaaldrich.com]
- 3. ffhdj.com [ffhdj.com]
- 4. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]
